molecular formula C13H18N4O B5964614 3-(5-Methylhexan-2-yl)pteridin-4-one

3-(5-Methylhexan-2-yl)pteridin-4-one

Cat. No.: B5964614
M. Wt: 246.31 g/mol
InChI Key: SWSDUQOUBTVYNP-UHFFFAOYSA-N
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Description

3-(5-Methylhexan-2-yl)pteridin-4-one is a synthetic pteridine derivative designed for advanced chemical and biochemical research. Pteridines are a significant class of nitrogen-containing heterocyclic compounds, consisting of fused pyrimidine and pyrazine rings, that play critical roles in various biological processes across living organisms . This compound features a unique 5-methylhexan-2-yl side chain at the 3-position, which may influence its lipophilicity, binding affinity, and overall interaction with biological systems. Researchers are exploring this and similar pteridine derivatives for their potential as core scaffolds in developing novel therapeutic agents, given the established pharmacological importance of this heterocycle . The pteridin-4-one structure is a key motif of interest in medicinal chemistry, particularly in the investigation of enzyme inhibition and the modulation of cellular signaling pathways. As a chemical reagent, it serves as a valuable building block for the synthesis of more complex molecules or as a standard in analytical studies. Its specific applications are focused within early-stage research, including but not limited to, the exploration of structure-activity relationships, the development of enzyme inhibitors, and the study of pteridine-based catalysis. Handling of this compound should be conducted by qualified professionals in a laboratory setting. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human, veterinary, or household use.

Properties

IUPAC Name

3-(5-methylhexan-2-yl)pteridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-9(2)4-5-10(3)17-8-16-12-11(13(17)18)14-6-7-15-12/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSDUQOUBTVYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)N1C=NC2=NC=CN=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-Methylhexan-2-yl)pteridin-4-one typically involves the condensation of primary amines with phenols in the presence of a catalyst and solvent . This method aims to reduce the cost and consumption of hazardous chemicals. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the efficient production of the compound while maintaining safety and environmental standards.

Chemical Reactions Analysis

3-(5-Methylhexan-2-yl)pteridin-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(5-Methylhexan-2-yl)pteridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methylhexan-2-yl)pteridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA synthesis, thereby exhibiting anticancer properties . The pathways involved often include signal transduction and metabolic processes, which are crucial for maintaining cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Pteridin-4-one Derivatives
  • Piperazine-substituted pteridin-4-one (): A related intermediate used in triazolo[1,5-a]pyrazine synthesis. Unlike 3-(5-methylhexan-2-yl)pteridin-4-one, this derivative incorporates a piperazine group, enhancing hydrogen-bonding capacity and polarity. Piperazine derivatives are often prioritized for pharmaceutical applications due to improved solubility .
  • 5-Alkynylpyridazin-3(2H)-ones (): These compounds share a bicyclic nitrogen-containing core but differ in ring saturation and substituent placement (e.g., alkynyl and methoxy groups). The alkynyl substituents confer distinct electronic properties, enabling applications in click chemistry .
(b) Branched Alkyl-Substituted Compounds
  • 4-(5-Methylhexan-2-yl)phenol (): A phenol derivative with the same branched alkyl chain as the target compound.
  • Thiazolidinone Derivatives (): Compounds like 5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one feature lipophilic substituents (e.g., tert-butylcyclohexylidene) but differ in core heterocycle. The N-H proton in thiazolidinones resonates at 13.36 ppm (1H NMR), whereas pteridin-4-one derivatives may exhibit downfield shifts due to increased electron withdrawal .

Physicochemical Properties

  • Melting Points : Pyridine derivatives with chloro and aryl substituents () exhibit high melting points (268–287°C), attributed to strong intermolecular forces. The branched alkyl chain in 3-(5-methylhexan-2-yl)pteridin-4-one likely reduces crystallinity, lowering its melting point relative to aryl-substituted analogs .
  • Lipophilicity : The 5-methylhexan-2-yl group increases logP values compared to polar substituents (e.g., piperazine), enhancing membrane permeability but reducing aqueous solubility.

Regulatory and Environmental Considerations

  • RoHS Restrictions (): The inclusion of 4-(5-methylhexan-2-yl)phenol in Annex II highlights regulatory scrutiny of branched alkylphenols.

Q & A

Basic: What are the recommended synthesis protocols for 3-(5-Methylhexan-2-yl)pteridin-4-one to ensure high yield and purity?

The synthesis of structurally complex heterocyclic compounds like 3-(5-Methylhexan-2-yl)pteridin-4-one typically involves multi-step processes with rigorous optimization. Key steps include:

  • Temperature control : Maintaining precise reaction temperatures (e.g., 60–80°C) to avoid side reactions, as seen in analogous thiazolidinone syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are often preferred for their ability to stabilize intermediates and enhance reaction efficiency .
  • Catalyst optimization : Lewis acids like ZnCl₂ or BF₃·Et₂O may improve cyclization yields during heterocycle formation .
    Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of 3-(5-Methylhexan-2-yl)pteridin-4-one?

A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent placement, particularly for distinguishing stereoisomers (e.g., Z/E configurations in conjugated systems) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity and identifies residual solvents or byproducts .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, crucial for verifying synthetic intermediates .

Advanced: How can researchers resolve contradictions in biological activity data for 3-(5-Methylhexan-2-yl)pteridin-4-one across different studies?

Discrepancies in biological activity often arise from variations in experimental design or compound purity. Methodological approaches include:

  • Systematic meta-analysis : Compare protocols for cell-line selection, assay conditions (e.g., incubation time, dose ranges), and purity thresholds across studies .
  • Controlled replication : Reproduce conflicting studies using standardized reagents (e.g., identical batches of the compound) to isolate batch-dependent effects .
  • Structure-activity validation : Synthesize analogs to test whether minor structural differences (e.g., stereochemistry) explain divergent results .

Advanced: What experimental designs are optimal for evaluating the structure-activity relationships (SAR) of 3-(5-Methylhexan-2-yl)pteridin-4-one derivatives?

SAR studies require iterative synthesis and testing frameworks:

  • Scaffold diversification : Modify substituents at the 5-methylhexan-2-yl group or pteridinone core to assess steric/electronic effects on activity .
  • High-throughput screening (HTS) : Use automated platforms to screen derivatives against target enzymes (e.g., kinases) or cellular models, with IC₅₀ values as primary endpoints .
  • Computational modeling : Pair experimental data with molecular docking or QSAR models to predict binding affinities and guide rational design .

Basic: What are the key considerations in selecting reaction solvents and catalysts for synthesizing 3-(5-Methylhexan-2-yl)pteridin-4-one?

  • Solvent compatibility : Ensure solvents do not react with intermediates. For example, THF is suitable for Grignard reactions, while DMF may accelerate SNAr mechanisms in heterocycle formation .
  • Catalyst specificity : Transition-metal catalysts (e.g., Pd/C for hydrogenation) must be compatible with sulfur-containing moieties to avoid desulfurization side reactions .
  • Green chemistry principles : Prioritize biodegradable solvents (e.g., ethanol) or solvent-free conditions to align with sustainable practices .

Advanced: How can in silico modeling be integrated with experimental data to predict the pharmacokinetic properties of 3-(5-Methylhexan-2-yl)pteridin-4-one?

  • ADME prediction tools : Use software like SwissADME to estimate logP (lipophilicity), bioavailability, and CYP450 metabolism profiles .
  • Molecular dynamics (MD) simulations : Model compound-membrane interactions to predict blood-brain barrier permeability or cellular uptake .
  • Validation via in vitro assays : Compare computational predictions with Caco-2 cell permeability or microsomal stability assays to refine models .

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